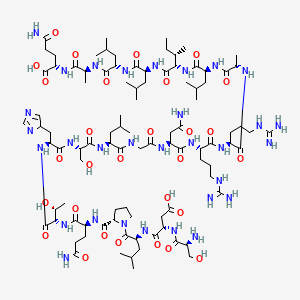
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate
Übersicht
Beschreibung
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, also known as MCMIN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Kinetics and Reaction Products
Studies have explored the kinetics and reaction products of various methoxy and methyl-based compounds. For instance, the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals showed products like acetone, methyl acetate, and glycolaldehyde, suggesting potential applications in understanding atmospheric reactions and solvent chemistry (Aschmann, Arey, & Atkinson, 2011).
Photochemistry in Organic Synthesis
The photochemistry of various methoxy and methyl derivatives has been studied for potential applications in organic synthesis. For example, irradiation of certain compounds in nonnucleophilic solvents led to the formation of complex molecules, indicating potential uses in synthetic organic chemistry (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Structural Analysis of Methoxy-Substituted Compounds
Methoxy-substituted compounds have been analyzed for their structural properties using techniques like X-ray crystallography and quantum chemical calculations. Such studies contribute to a deeper understanding of molecular structures in chemistry (Mirković, Rogan, Poleti, Vitnik, Vitnik, Uscumlic, & Mijin, 2014).
Biochemical Applications
In biochemistry, cyanomethyl and methoxyethyl derivatives have been explored for applications like attaching sugars to proteins, indicating potential uses in biotechnology and medical research (Lee, Stowell, & Krantz, 1976).
Environmental and Toxicological Studies
Research has also been conducted on the environmental impact and toxicological aspects of methoxy-based compounds. For example, studies on methoxychlor and its metabolites have shown their effects on epigenetic alterations, which can be crucial for understanding environmental pollutants (Zama & Uzumcu, 2009).
Polymer Chemistry
Methacrylates with methoxy groups have been synthesized and characterized for their potential applications in creating highly branched polymers, which could have industrial applications (Simon & Müller, 2001).
Oncology Research
Studies on methoxy-based compounds have also been conducted in the field of oncology, such as investigating the role of activated oncogenes in renal tumors induced by certain nitrosamines (Sukumar, Perantoni, Reed, Rice, & Wenk, 1986).
Wirkmechanismus
Target of Action
Compounds like “Methyl 3-(cyanomethyl)-2-methoxyisonicotinate” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and functional groups of the compound .
Mode of Action
The compound might interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. The cyanomethyl and methoxy groups in the compound could play key roles in these interactions .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit or activate certain enzymes, leading to changes in the production of specific biomolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the methoxy group might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-7(3-5-11)8(4-6-12-9)10(13)15-2/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRLZZIWWYORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1CC#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657095 | |
| Record name | Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate | |
CAS RN |
1159511-17-7 | |
| Record name | Methyl 3-(cyanomethyl)-2-methoxy-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B1499092.png)








![Acetic acid;1,4-dimethyl-5H-(614C)pyridino[4,3-b]indol-3-amine](/img/structure/B1499111.png)